![molecular formula C18H32N2O4S4 B12086864 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate is a complex organic compound that features two 1,3-dithiane groups and a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithianes can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The synthesis of 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate likely involves the protection of carbonyl groups followed by the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
化学反応の分析
Types of Reactions
1,3-Dithianes undergo various types of reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Using reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi, enolates, NH₃, RNH₂, NaOCH₃.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or hydrocarbons .
科学的研究の応用
Chemistry: Used as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Used in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of 1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate involves its interaction with molecular targets through its functional groups. The 1,3-dithiane groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The carbamate linkage can undergo hydrolysis or other transformations, leading to the release of active intermediates.
類似化合物との比較
Similar Compounds
- 1,3-Dithian-2-yltrimethylsilane .
- 2-(1,3-Dithian-2-ylmethyl)-1,3-dithiane .
- 1,3-Dithiane, 2-methyl- .
Uniqueness
1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate is unique due to its dual 1,3-dithiane groups and carbamate linkage, which provide it with distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C18H32N2O4S4 |
|---|---|
分子量 |
468.7 g/mol |
IUPAC名 |
1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C18H32N2O4S4/c21-17(23-13-15-25-9-5-10-26-15)19-7-3-1-2-4-8-20-18(22)24-14-16-27-11-6-12-28-16/h15-16H,1-14H2,(H,19,21)(H,20,22) |
InChIキー |
BRIQHAAPKWLODA-UHFFFAOYSA-N |
正規SMILES |
C1CSC(SC1)COC(=O)NCCCCCCNC(=O)OCC2SCCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
![5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
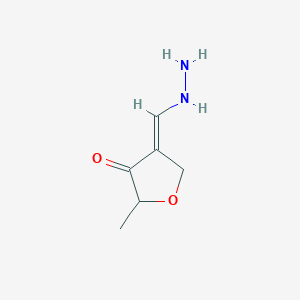
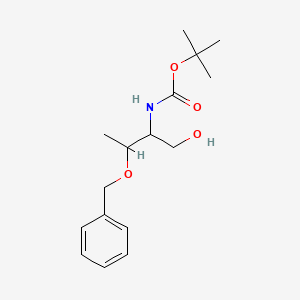
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

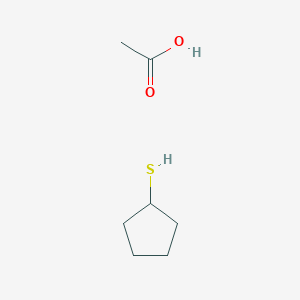
![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
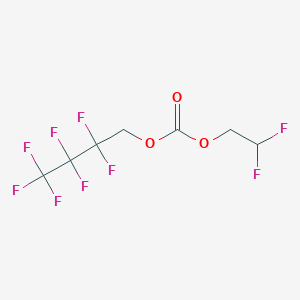
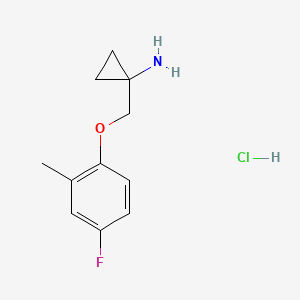
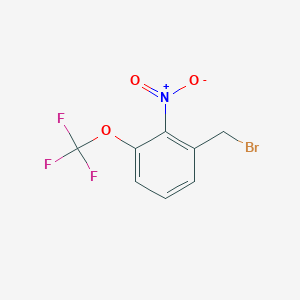
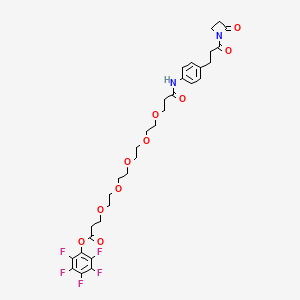
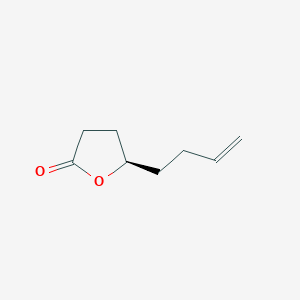
![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
